molecular formula C20H19NO B11648308 2-(2,4-dimethylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

2-(2,4-dimethylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

Cat. No.: B11648308
M. Wt: 289.4 g/mol
InChI Key: ZREYQDYKJDNZJL-UHFFFAOYSA-N
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Description

2-(2,4-DIMETHYLPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE is a heterocyclic compound that belongs to the oxazine family. Oxazines are characterized by a six-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIMETHYLPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE typically involves multicomponent reactions. One common method includes the reaction of aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst such as SiO₂.HClO₄ in ethanol as the solvent . This method is advantageous due to its simplicity and the reusability of the catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DIMETHYLPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

2-(2,4-DIMETHYLPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-DIMETHYLPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE involves its interaction with molecular targets such as the COX-2 enzyme. Molecular docking studies have shown that this compound can bind to the active site of COX-2, inhibiting its activity and thereby reducing inflammation . The pathways involved include the inhibition of prostaglandin synthesis, which is a key mediator of inflammation.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzoxazines: These compounds also contain an oxazine ring but differ in their substitution patterns and biological activities.

    Naphtho[1,2-e][1,3]oxazines: Similar in structure but may have different substituents on the naphthalene ring.

Uniqueness

2-(2,4-DIMETHYLPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as an anti-inflammatory agent sets it apart from other oxazine derivatives .

Properties

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine

InChI

InChI=1S/C20H19NO/c1-14-7-9-19(15(2)11-14)21-12-18-17-6-4-3-5-16(17)8-10-20(18)22-13-21/h3-11H,12-13H2,1-2H3

InChI Key

ZREYQDYKJDNZJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CC3=C(C=CC4=CC=CC=C34)OC2)C

Origin of Product

United States

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